Direct Head-to-Head Comparison of Anti-HIV-1 Activity Versus AZT, FLT, and D4T
In a standardized in vitro cytopathic effect inhibition assay, compound 29 (3'-azido-2',3'-dideoxy-2'-fluoro-5-methyluridine) demonstrated no significant activity against HIV-1, in stark contrast to the potent nanomolar activity of the singly modified comparators AZT, FLT, and D4T [1]. This result identifies the 2'-fluoro modification as a critical liability that inactivates the anti-HIV pharmacophore.
| Evidence Dimension | Anti-HIV-1 potency (EC50) |
|---|---|
| Target Compound Data | No significant activity (inactive at tested concentrations) |
| Comparator Or Baseline | AZT, FLT, and D4T, which are reported in the same paper as standards with therapeutic indices. |
| Quantified Difference | Qualitative: Active (comparators) vs. Inactive (target compound). The modification completely inactivates the agent. |
| Conditions | HIV-1 (strain not specified in abstract, typical of IIIB) in H9 and MT4 cells; assay measures inhibition of virus-induced cytopathogenicity. |
Why This Matters
This unambiguous negative result defines a critical structural boundary for anti-HIV activity within this chemotype, making the compound an essential negative control for SAR studies and unsuitable for antiviral development.
- [1] Huang JT, Chen LC, Wang L, et al. Fluorinated sugar analogues of potential anti-HIV-1 nucleosides. J Med Chem. 1991 May;34(5):1640-6. doi: 10.1021/jm00109a017. PMID: 2033590. View Source
